molecular formula C18H21N3O2S B12526322 N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine

N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12526322
M. Wt: 343.4 g/mol
InChI Key: ZNLAMLDBGLXOOH-UHFFFAOYSA-N
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Description

N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine is a chemical compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine typically involves the following steps:

    Formation of the benzo[d]imidazole core: This can be achieved by the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the butyl group: The benzo[d]imidazole core is then alkylated using butyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxygenated derivatives such as N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-one.

    Reduction: Amine or alcohol derivatives like this compound.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-1H-benzo[d]imidazol-2-amine: Lacks the tosyl group, resulting in different chemical reactivity and biological activity.

    1-Tosyl-1H-benzo[d]imidazol-2-amine: Lacks the butyl group, affecting its solubility and interaction with biological targets.

    N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine: Contains a methyl group instead of a tosyl group, leading to different chemical and biological properties.

Uniqueness

N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the butyl and tosyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-butyl-1-(4-methylphenyl)sulfonylbenzimidazol-2-amine

InChI

InChI=1S/C18H21N3O2S/c1-3-4-13-19-18-20-16-7-5-6-8-17(16)21(18)24(22,23)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,19,20)

InChI Key

ZNLAMLDBGLXOOH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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